N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide
Description
N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring a piperidine ring substituted with acetyl, diethyl, and trimethyl groups
Properties
CAS No. |
61683-12-3 |
|---|---|
Molecular Formula |
C21H32N2O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-(1-acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C21H32N2O2/c1-7-20(5)14-18(22-19(25)17-12-10-9-11-13-17)15(3)21(6,8-2)23(20)16(4)24/h9-13,15,18H,7-8,14H2,1-6H3,(H,22,25) |
InChI Key |
KXQGGSUBRYTBOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1C(=O)C)(C)CC)C)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the acylation of 2,6-diethyl-2,3,6-trimethylpiperidine with acetyl chloride, followed by the reaction with benzoyl chloride to form the final product. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2,6-Diethylphenyl)-2-(1-piperidinyl)acetamide: Another piperidine derivative with similar structural features.
N-(1-Acetyl-2,6-dimethylpiperidin-4-yl)benzamide: A closely related compound with slight variations in the substituents.
Uniqueness
N-(1-Acetyl-2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)benzamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of acetyl, diethyl, and trimethyl groups makes it a valuable compound for various research and industrial applications.
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